![molecular formula C17H19N5O4S B10830143 3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione](/img/structure/B10830143.png)
3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione
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Overview
Description
The compound 3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione features a piperidine-2,6-dione core linked via a triazole ring to a substituted thiophene moiety. The thiophene ring is functionalized with a methoxy group at the 4-position and a pyrrolidine-1-carbonyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TMX-4116 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of TMX-4116 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
TMX-4116 undergoes various chemical reactions, including:
Oxidation: TMX-4116 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in TMX-4116.
Substitution: TMX-4116 can undergo substitution reactions, where specific atoms or groups are replaced with others
Common Reagents and Conditions
Common reagents used in the reactions involving TMX-4116 include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of TMX-4116 depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Biological Activities
Research has indicated that compounds with similar structural features exhibit significant biological activities:
Anticancer Activity
Studies have shown that derivatives containing triazole and thiophene rings often demonstrate potent anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo models.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Research indicates that it may inhibit pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.
Antimicrobial Properties
The antimicrobial efficacy of similar compounds has been documented against various pathogens, including bacteria and fungi. The presence of the thiophene and triazole moieties may enhance its ability to disrupt microbial cell function.
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer activity | Demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating strong cytotoxic effects. |
Study 2 | Anti-inflammatory effects | Showed significant reduction in TNF-alpha levels in vitro, suggesting potential for treating autoimmune conditions. |
Study 3 | Antimicrobial efficacy | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. |
Mechanism of Action
TMX-4116 exerts its effects by selectively degrading CK1α. The compound binds to CK1α and induces its ubiquitination and subsequent proteasomal degradation. This process disrupts the cellular functions of CK1α, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
The following compounds share structural or functional similarities with the target molecule, particularly in their heterocyclic cores, substituent patterns, or therapeutic relevance:
3-[5-(Arylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-arylpyrrolidine-2,5-diones
- Structure: Pyrrolidine-2,5-dione core linked to a thiazolidinone ring with arylidene substituents.
- Synthesis : Developed via a one-pot condensation method, emphasizing efficiency and scalability .
3-(4-((4-(Morpholinomethyl-benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Structure: Piperidine-2,6-dione connected to an isoindolinone group via a benzyloxy linker; morpholinomethyl substituent enhances solubility.
- Key Differences: Uses a benzyloxy-isoindolinone linker instead of a triazole-thiophene system, which may influence pharmacokinetics.
3-{4-[4-(4,7-Dihydro-5H-thieno[2,3-c]pyridin-6-ylmethyl)-benzyloxy]-1-oxo-1,3-dihydro-isoindol-2-yl}-piperidine-2,6-dione
- Structure: Piperidine-2,6-dione fused with a thienopyridine-substituted isoindolinone.
- Synthesis : Involves nucleophilic substitution in acetonitrile with N-ethyl-N,N-diisopropylamine, yielding 74% purity .
4-(Thiophen-3-yl)piperidine-2,6-dione
- Structure : Simplest analog, featuring a thiophen-3-yl group directly attached to the piperidine dione.
- Commercial Relevance : Listed in heterocyclic catalogs, though discontinued, indicating its role as a building block in medicinal chemistry .
- Key Differences : Lacks the triazole linker and advanced substituents, limiting complexity and target specificity.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Synthetic Efficiency : Compounds like those in and demonstrate robust synthetic routes (e.g., one-pot condensation, nucleophilic substitution), suggesting that the target molecule’s triazole-thiophene linker could be synthesized using click chemistry or similar methodologies.
Therapeutic Potential: The SLE-targeted compound underscores the importance of the piperidine-2,6-dione scaffold in modulating immune responses. The target molecule’s pyrrolidine carbonyl group may enhance binding affinity to proteasomal targets, akin to immunomodulatory drugs.
Structural Optimization : The triazole linker in the target molecule could improve metabolic stability compared to ether or ester linkers in analogs , though this requires experimental validation.
Biological Activity
The compound 3-[4-[4-Methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione (C17H19N5O4S) has garnered interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a piperidine core with a triazole and thiophene moiety, contributing to its biological activity. The molecular weight is approximately 389.4 g/mol , and its structural formula indicates the presence of functional groups that may interact with biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : It has been reported to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in cortisol metabolism. This inhibition can potentially ameliorate conditions like metabolic syndrome, type 2 diabetes, and obesity .
- Interaction with Receptors : The compound may also interact with various receptors involved in central nervous system (CNS) disorders, suggesting potential applications in treating cognitive impairments and neurodegenerative diseases .
- Antimicrobial Activity : Preliminary studies have indicated that similar compounds with pyrrole and thiophene structures demonstrate antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that the compound could have potential as an antimicrobial agent.
Biological Activity Profile
A detailed analysis of the biological activity of the compound is summarized in the following table:
Case Studies
Several studies have investigated the biological effects of similar compounds, providing insights into potential applications:
- Study on Metabolic Syndrome : A study demonstrated that compounds similar to this one significantly reduced blood glucose levels and improved insulin sensitivity in diabetic animal models. This suggests a promising avenue for treating metabolic disorders .
- Neuroprotective Effects : Research involving neurodegenerative disease models showed that related compounds could improve cognitive function in mice subjected to Alzheimer’s-like pathology. The mechanism was attributed to anti-inflammatory properties and modulation of neurotransmitter systems .
Properties
Molecular Formula |
C17H19N5O4S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[4-[4-methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H19N5O4S/c1-26-14-10(9-27-15(14)17(25)21-6-2-3-7-21)11-8-22(20-19-11)12-4-5-13(23)18-16(12)24/h8-9,12H,2-7H2,1H3,(H,18,23,24) |
InChI Key |
OOIINFBRWZQRRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1C2=CN(N=N2)C3CCC(=O)NC3=O)C(=O)N4CCCC4 |
Origin of Product |
United States |
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